REACTION_CXSMILES
|
C(OCC)(=O)[CH2:2][C:3](OCC)=[O:4].[Na].[CH2:13]1[O:21][C:20]2[CH:19]=[CH:18][C:17]([CH:22]=[CH:23][C:24](=[O:26])[CH3:25])=[CH:16][C:15]=2[O:14]1.[OH-].[K+]>C(O)C>[OH:4][C:3]1[CH2:2][CH:22]([C:17]2[CH:18]=[CH:19][C:20]3[O:21][CH2:13][O:14][C:15]=3[CH:16]=2)[CH2:23][C:24](=[O:26])[CH:25]=1 |f:3.4,^1:11|
|
Name
|
|
Quantity
|
17.34 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2O1)C=CC(C)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 2-4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 6 hours
|
Duration
|
6 h
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the ethanol was distilled off
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase was washed consecutively with water
|
Type
|
EXTRACTION
|
Details
|
The basic extract
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
3 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(CC(C1)C1=CC2=C(C=C1)OCO2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |